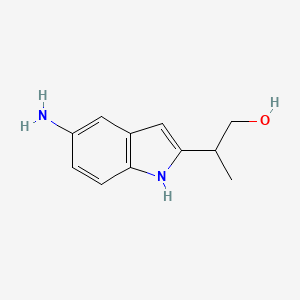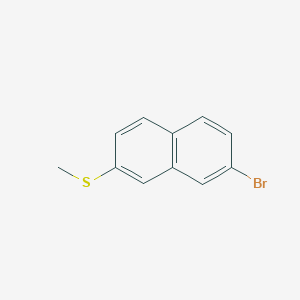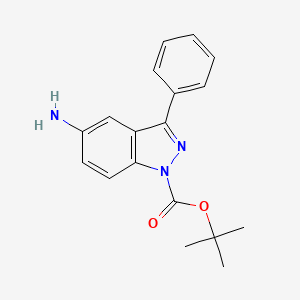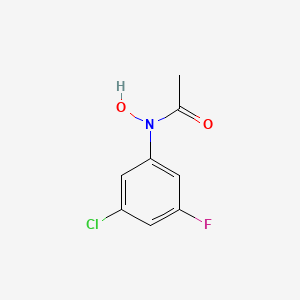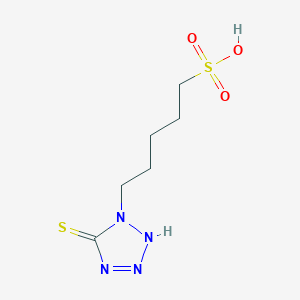![molecular formula C15H21N5O B8487177 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B8487177.png)
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines.
Preparation Methods
The synthesis of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the following steps :
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Substitution reactions:
Piperidine ring formation: The piperidine ring is formed and subsequently functionalized with the ethanone group.
Industrial production methods often involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of protein kinases involved in cancer and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, primarily protein kinases . The compound binds to the active site of the kinase, inhibiting its activity by preventing the phosphorylation of substrate proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases characterized by abnormal kinase activity .
Comparison with Similar Compounds
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone can be compared with other similar compounds, such as :
Tofacitinib: A Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK inhibitor used for the treatment of moderate to severe rheumatoid arthritis.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain protein kinases, potentially offering advantages in terms of efficacy and safety over other inhibitors .
Properties
Molecular Formula |
C15H21N5O |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N5O/c1-10-5-7-20(11(2)21)8-13(10)19(3)15-12-4-6-16-14(12)17-9-18-15/h4,6,9-10,13H,5,7-8H2,1-3H3,(H,16,17,18) |
InChI Key |
FJIVGKFVGCGMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
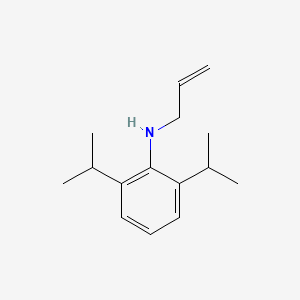
![(2-{[4-(Chloromethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B8487103.png)
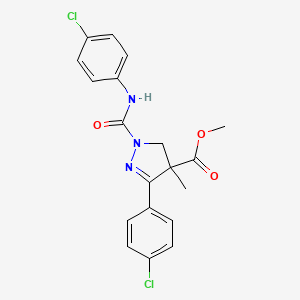
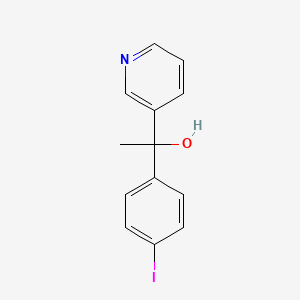
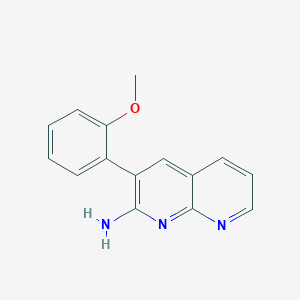
![1-[4-(6-Chloro-3-nitropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B8487127.png)
![2-[2-(3,5-Difluoro-phenyl)-ethyl]-oxirane](/img/structure/B8487136.png)
